![molecular formula C11H9N3O4 B448052 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 879465-94-8](/img/structure/B448052.png)

4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C11H9N3O4 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

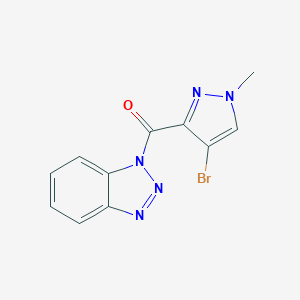

Molecular Structure Analysis

The molecular structure of “4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is characterized by a pyrazole ring attached to a benzoic acid group via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a nitro group .Aplicaciones Científicas De Investigación

- Nitrobenzylpyrazole derivatives have been investigated for their potential as therapeutic agents. Researchers explore their interactions with biological targets, such as enzymes or receptors, to design novel drugs. These compounds may exhibit anti-inflammatory, antitumor, or antimicrobial activities .

- Nitrobenzylpyrazole derivatives possess energetic properties due to the presence of nitro groups. Scientists study their stability, sensitivity, and performance as components in propellants, explosives, and pyrotechnics. These materials play a crucial role in defense and aerospace applications .

- Researchers investigate the crystal structures of nitrobenzylpyrazole derivatives. Understanding their packing arrangements and intermolecular interactions aids in designing new materials with desirable properties, such as improved solubility, stability, or optical behavior .

- Nitrobenzylpyrazole ligands can form coordination complexes with transition metals. These complexes serve as catalysts, sensors, or luminescent materials. Their unique electronic properties make them valuable in various chemical processes .

- Nitrobenzylpyrazole derivatives participate in 1,3-dipolar cycloaddition reactions. These versatile reactions allow the construction of complex heterocyclic scaffolds. Researchers explore their synthetic utility for creating diverse molecular architectures .

- Fluorescent derivatives of nitrobenzylpyrazole can be used as probes for cellular imaging. Their ability to selectively bind to specific cellular components enables visualization and tracking of biological processes within living cells .

Medicinal Chemistry and Drug Development

Energetic Materials

Materials Science and Crystal Engineering

Coordination Chemistry and Metal Complexes

Organic Synthesis and 1,3-Dipolar Cycloadditions

Biological Studies and Cellular Imaging

Direcciones Futuras

The future directions for “4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially be developed into a new drug .

Propiedades

IUPAC Name |

4-[(3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(17)18/h1-6H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMACUOANYJOMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B447974.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)

![2-[(2,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447988.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)

![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B447991.png)